3-(4-methylphenyl)-1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
3-(4-METHYLPHENYL)-1-OXO-N-(1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that features a benzopyran core, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPHENYL)-1-OXO-N-(1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLPHENYL)-1-OXO-N-(1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-METHYLPHENYL)-1-OXO-N-(1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-METHYLPHENYL)-1-OXO-N-(1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may bind to DNA and interfere with the replication process, leading to cell cycle arrest and apoptosis in cancer cells . The thiazole ring plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities, including antibacterial and anticancer properties.
Benzopyran Derivatives: These compounds are known for their antioxidant and anti-inflammatory effects.
Uniqueness
What sets 3-(4-METHYLPHENYL)-1-OXO-N-(1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. The presence of both a thiazole ring and a benzopyran core allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C20H16N2O3S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C20H16N2O3S/c1-12-2-4-13(5-3-12)17-11-15-10-14(6-7-16(15)19(24)25-17)18(23)22-20-21-8-9-26-20/h2-10,17H,11H2,1H3,(H,21,22,23) |
InChI Key |
INVADQPKYPVBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=NC=CS4)C(=O)O2 |
Origin of Product |
United States |
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